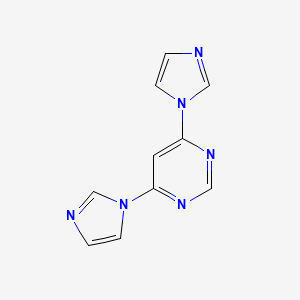

4,6-Bis(1H-imidazol-1-yl)pyrimidine

説明

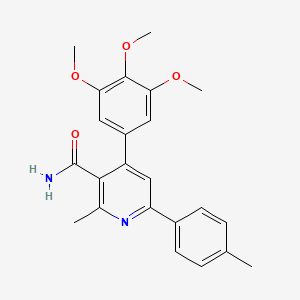

4,6-Bis(1H-imidazol-1-yl)pyrimidine, also known as PIP, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. PIP is a potent inhibitor of protein kinases and has been shown to have a variety of biochemical and physiological effects.

科学的研究の応用

Metallic Grid Construction and Anion Encapsulation

Manzano et al. (2008) studied ligands like 4,6-bis(pyrazol-1-yl)pyrimidine for constructing [2 x 2] metallic grids. These grids, when combined with Cu(I) centers, encapsulated different counteranions and showcased C-H...F and anion...π interactions in solid states. The addition of methyl groups to pyrazolyl rings induced structural distortions, offering insights into anion-pi interactions and ligand behavior in solution, with potential applications in molecular engineering and nanotechnology (Manzano et al., 2008).

Fluorescent Sensor Development

Rawat & Rawat (2018) explored the synthesis of imidazo[1,2-a]pyrimidines using copper oxide nanoparticles. Among these compounds, a derivative acted as a fluorescent sensor for zinc ions, significantly below WHO limits for drinking water. This research indicates potential applications in environmental monitoring and biosensing (Rawat & Rawat, 2018).

Biological Imaging and Photophysical Properties

Tang et al. (2013) synthesized two novel pyrimidine derivatives, which displayed strong two-photon excited fluorescence and large two-photon absorption cross-sections. They applied these compounds in biological fluorescent probe development, highlighting their use in medical imaging and diagnostics (Tang et al., 2013).

Antimalarial Research

Deng et al. (2010) identified a family of 1H-imidazol-2-yl-pyrimidine-4,6-diamines with potent activity against Plasmodium falciparum, a malaria-causing parasite. This research contributes to the development of novel antimalarial drugs, providing insights into combating drug-resistant strains (Deng et al., 2010).

Chemical Detoxification

Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyrimidine for chemical detoxification of mercury chloride (HgCl2). This study is significant for environmental chemistry, particularly in mitigating mercury-induced toxicity (Sharma et al., 2018).

特性

IUPAC Name |

4,6-di(imidazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-3-15(7-11-1)9-5-10(14-6-13-9)16-4-2-12-8-16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHKZTUILYWBHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=NC=N2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)

![2-((4-(1-phenylethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2607596.png)

![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)

![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)